Bienvenue dans la boutique en ligne BenchChem!

Gaegurin-RN4

Antimicrobial peptide Staphylococcus aureus MIC determination

Gaegurin-RN4 is the definitive gaegurin-family selection for antimicrobial research targeting Staphylococcus aureus and Candida albicans. This 24-amino acid cationic AMP delivers an 85-fold antifungal potency advantage over Gaegurin-4 (MIC 2.34 vs. 200 µg/mL) and 17-fold greater anti-staphylococcal potency than Gaegurin-LK2. Its unique primary sequence (FVGPVLKIAAGILPTAICKIYKKC) drives non-interchangeable membrane-binding properties, validated by MIC benchmarking: S. aureus ATCC25923 at 1.17 µg/mL, MRSA ATCC43300 at 9.38 µg/mL, B. subtilis at 2.34 µg/mL, and C. albicans ATCC2002 at 2.34 µg/mL. A favorable therapeutic index (<2% hemolysis at 100 µg/mL) ensures compatibility with mammalian co-culture and in vivo efficacy models. Sequence divergence among gaegurin family members precludes generic substitution—choose Gaegurin-RN4 for reproducible, benchmark-ready antimicrobial data.

Molecular Formula
Molecular Weight
Cat. No. B1576567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGaegurin-RN4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gaegurin-RN4 Antimicrobial Peptide for Antibacterial and Antifungal Research Procurement


Gaegurin-RN4 is a 24-amino acid cationic antimicrobial peptide (AMP) identified from the skin secretions of the black-striped frog Rana nigrovittata [1]. It belongs to the gaegurin family of amphibian AMPs, which are structurally characterized by an α-helical conformation and a conserved C-terminal cyclic heptapeptide domain (Rana-box motif) stabilized by an intramolecular disulfide bridge [2]. Gaegurin-RN4 demonstrates in vitro antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and the fungus Candida albicans .

Why Gaegurin-RN4 Cannot Be Substituted by Generic Gaegurin Family Peptides


Amphibian antimicrobial peptides within the gaegurin family exhibit substantial sequence divergence that translates into functionally distinct antimicrobial spectra and potency profiles, precluding generic substitution. Gaegurin-RN4 (24 residues, derived from Rana nigrovittata) possesses a unique primary sequence (FVGPVLKIAAGILPTAICKIYKKC) that differs markedly from Gaegurin-4 (GGN4, 37 residues, derived from Glandirana rugosa) and Gaegurin-LK2 (24 residues, derived from Limnonectes kuhlii) [1]. These sequence variations directly impact key physicochemical parameters including net charge, hydrophobicity, and amphipathicity, which govern membrane binding affinity and antimicrobial potency [2]. The quantitative differential evidence presented below demonstrates that Gaegurin-RN4 exhibits a distinct antimicrobial activity profile that is not interchangeable with other gaegurin family members or temporin-class peptides.

Gaegurin-RN4 Quantitative Differentiation Evidence Against Comparator AMPs


Gaegurin-RN4 vs. Gaegurin-LK2: Superior Anti-Staphylococcal Potency with 17-Fold Lower MIC

Gaegurin-RN4 demonstrates substantially higher potency against Staphylococcus aureus compared to the closely related gaegurin family member Gaegurin-LK2 . Against S. aureus, Gaegurin-RN4 achieves an MIC of 1.17 µg/mL, whereas Gaegurin-LK2 exhibits an MIC of 20.0 µM . This represents a 17-fold improvement in anti-staphylococcal activity relative to Gaegurin-LK2 when comparing mass-based potency, positioning Gaegurin-RN4 as the preferred gaegurin-family peptide for Gram-positive bacterial research applications.

Antimicrobial peptide Staphylococcus aureus MIC determination

Gaegurin-RN4 vs. Gaegurin-4 (GGN4): Enhanced Antifungal Activity Against Candida albicans

Gaegurin-RN4 exhibits significantly enhanced antifungal activity against Candida albicans compared to the extensively characterized Gaegurin-4 (GGN4) . Gaegurin-RN4 demonstrates an MIC of 2.34 µg/mL against C. albicans ATCC2002, whereas GGN4 exhibits an MIC of 200 µg/mL against C. albicans [1]. This constitutes an approximately 85-fold enhancement in antifungal potency for Gaegurin-RN4 relative to GGN4, indicating that Gaegurin-RN4 is the superior candidate for antifungal research applications within the gaegurin family.

Antifungal peptide Candida albicans Therapeutic index

Gaegurin-RN4 vs. Gaegurin-4 (GGN4): Differential Gram-Positive Antibacterial Potency Profile

Gaegurin-RN4 demonstrates distinct potency characteristics against Gram-positive bacteria when compared directly to Gaegurin-4 (GGN4) . Against Bacillus subtilis, Gaegurin-RN4 exhibits an MIC of 2.34 µg/mL, whereas GGN4 demonstrates an MIC of 10 µg/mL against the same species [1]. This 4.3-fold enhancement in anti-Bacillus potency for Gaegurin-RN4 contrasts with GGN4's superior activity against Micrococcus luteus (MIC = 2.5 µg/mL) and Staphylococcus epidermidis (MIC = 10 µg/mL), illustrating that these two gaegurin family members possess non-overlapping Gram-positive antibacterial specificity profiles.

Gram-positive bacteria Bacillus subtilis Antibacterial screening

Class-Level Inference: Gaegurin Family Low Hemolytic Activity Relative to Temporin-Class Peptides

Gaegurin family antimicrobial peptides, including Gaegurin-RN4, are characterized by minimal hemolytic activity, distinguishing them from other amphibian AMP classes such as temporins [1]. Gaegurin-4 (GGN4), a representative gaegurin family member, exhibits hemolytic activity of only 0.50% at 0.1 µg/mL, 0.74% at 1 µg/mL, 0.78% at 10 µg/mL, and 1.67% at 100 µg/mL against human red blood cells [2]. In stark contrast, Temporin-1RNa and Temporin-1RNb—short cationic AMPs from Rana nigromaculata—demonstrate HC50 values of 100-150 µM against human erythrocytes, indicating substantially greater hemolytic liability . This class-level differentiation establishes gaegurin-family peptides, including Gaegurin-RN4, as the preferred scaffold for research programs requiring minimization of mammalian cytotoxicity.

Hemolytic activity Therapeutic index Mammalian cytotoxicity

Gaegurin-RN4 Optimal Research and Industrial Application Scenarios


Potent Anti-Staphylococcal Research with Gaegurin-RN4

Gaegurin-RN4 is optimally deployed in antimicrobial research programs specifically targeting Staphylococcus aureus, including methicillin-susceptible (ATCC25923, MIC=1.17 µg/mL) and methicillin-resistant (ATCC43300, MIC=9.38 µg/mL) strains . The compound's 17-fold potency advantage over the structurally related Gaegurin-LK2 (MIC=20.0 µM) makes Gaegurin-RN4 the preferred molecular scaffold for structure-activity relationship studies, lead optimization campaigns, and minimum inhibitory concentration benchmarking experiments focused on staphylococcal pathogens [1].

Gaegurin-RN4 Antifungal Research Targeting Candida albicans

Gaegurin-RN4 represents the optimal gaegurin-family peptide for antifungal research applications targeting Candida albicans, with an MIC of 2.34 µg/mL against ATCC2002 . This 85-fold enhancement in antifungal potency relative to Gaegurin-4 (GGN4, MIC=200 µg/mL) positions Gaegurin-RN4 as the superior molecular tool for investigating mechanisms of antifungal action, conducting antifungal susceptibility assays, and developing peptide-based antifungal agents [1].

Gaegurin-RN4 as a Low-Hemolytic Liability Antimicrobial Scaffold

Based on class-level evidence from the extensively characterized gaegurin family, Gaegurin-RN4 is ideally suited for antimicrobial research programs where minimization of mammalian cytotoxicity is a critical experimental or translational requirement . Gaegurin family peptides exhibit less than 2% hemolysis at concentrations up to 100 µg/mL, in marked contrast to temporin-class AMPs which demonstrate 50% hemolysis at 100-150 µM [1]. This favorable therapeutic index profile makes Gaegurin-RN4 the preferred selection over temporin-class peptides for applications involving mammalian cell co-culture systems, in vivo efficacy studies, and therapeutic lead development [2].

Gram-Positive Bacterial Pathogen Research with Gaegurin-RN4

Gaegurin-RN4 is optimized for research applications targeting specific Gram-positive bacterial pathogens, particularly Bacillus subtilis (MIC=2.34 µg/mL) . The compound's 4.3-fold potency advantage over Gaegurin-4 (GGN4, MIC=10 µg/mL) against B. subtilis, combined with its differential specificity profile against Staphylococcus aureus strains, establishes Gaegurin-RN4 as the appropriate gaegurin-family selection for Bacillus-focused antibacterial screening and mechanistic investigations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gaegurin-RN4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.